molecular formula C₂₂H₂₈NNaO₈ B1146974 (R)-Propranolol beta-D-glucuronide sodium salt CAS No. 87102-70-3

(R)-Propranolol beta-D-glucuronide sodium salt

Cat. No. B1146974
CAS RN: 87102-70-3
M. Wt: 457.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of (R)-Propranolol beta-D-glucuronide involves several steps, including the initial reaction of propranolol with glucuronic acid to form the glucuronide conjugate. Oatis et al. (1983) detailed a synthesis method that includes the preparation of two diastereomeric propranolol O-beta-D-glucuronides through a series of chemical reactions, starting from naphthol and epichlorohydrin, and eventually leading to the sodium salt form of the glucuronide (Oatis, J., Baker, J., McCarthy, J., & Knapp, D., 1983).

Scientific Research Applications

Role in Neuropsychiatric Conditions

Propranolol, a beta-adrenergic blocking agent, has shown potential benefits as an adjunct therapy in neuroleptic-resistant chronic schizophrenic patients. This application is based on its efficacy in improving symptoms of certain treatment-unresponsive psychotic conditions. Studies suggest propranolol's value in augmenting neuroleptic therapy, particularly in patients with refractory schizophrenia, highlighting its potential utility in neuropsychiatry beyond its well-known cardiovascular effects (Berlant, 1987).

Treatment of Infantile Hemangiomas

Originally introduced for cardiovascular conditions, propranolol has found a novel application in treating infantile hemangiomas (IHs), the most common infantile tumor. Oral propranolol has emerged as the first-line medication for IH treatment. This repurposing was based on the accidental discovery of its efficacy in IH involution, offering a new perspective on managing these tumors. Despite its widespread use, the precise mechanisms by which propranolol facilitates the regression of IHs are not fully understood, warranting further investigation into its pharmacology and mechanism of action (Tan, Guo, & Wang, 2021).

Environmental Impact and Ecotoxicology

Research into the occurrence and ecological effects of antihypertensive residues, including propranolol, in aquatic environments has highlighted the need for a better understanding of their ecotoxicological impact. Propranolol, among other beta-blockers, has been frequently detected in water bodies, raising concerns about its potential risk to non-target aquatic organisms. This body of work emphasizes the importance of assessing the environmental risk of pharmaceutical compounds and calls for more comprehensive ecotoxicity data to understand their full impact on aquatic ecosystems (Godoy, Kummrow, & Pamplin, 2015).

Potential in Cancer Therapy

Emerging research has explored the use of beta-blockers, including propranolol, in cancer treatment. Propranolol's antagonist action on the adrenergic system, which regulates blood pressure, heart rate, and other physiological processes, may also inhibit mechanisms involved in tumorigenesis, angiogenesis, and tumor metastasis. This suggests propranolol's potential as a complementary treatment option for various cancers, highlighting its ability to improve outcomes by decreasing cancer cell proliferation rates. However, further in vitro and clinical studies are necessary to fully elucidate its protective role in cancer patients (Peixoto, Pereira, & Oliveira, 2020).

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYDLRSXKTYLZ-ABDGRLCTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858344
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Propranolol beta-D-glucuronide sodium salt

CAS RN

87102-70-3
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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